molecular formula C14H15NO2 B8682181 4-((4-Ethylphenyl)(hydroxy)methyl)pyridin-3-ol

4-((4-Ethylphenyl)(hydroxy)methyl)pyridin-3-ol

Cat. No.: B8682181
M. Wt: 229.27 g/mol
InChI Key: BZGQYGKEDOQWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Ethylphenyl)(hydroxy)methyl)pyridin-3-ol is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

4-[(4-ethylphenyl)-hydroxymethyl]pyridin-3-ol

InChI

InChI=1S/C14H15NO2/c1-2-10-3-5-11(6-4-10)14(17)12-7-8-15-9-13(12)16/h3-9,14,16-17H,2H2,1H3

InChI Key

BZGQYGKEDOQWMU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=C(C=NC=C2)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Next, to a mixture of (4-ethylphenyl)-[3-[2-(trimethylsilyl)ethoxymethoxy]pyridin-4-yl]-methanol (20 g, 55.6 mmol), tetrahydrofuran (500 ml) and water (20 ml), p-toluenesulfonic acid monohydrate (26.3 g, 138 mmol) was added. After stirring at 50° C. for 4 hours, at room temperature for 15.5 hours and at 50° C. for 3 hours, the reaction mixture was neutralized with saturated aqueous sodium bicarbonate and extracted three times with chloroform. The combined organic layers were dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (chloroform:methanol=10:1) to give (4-ethylphenyl)-(3-hydroxypyridin-4-yl)-methanol (10.9 g, 86%) as a light-yellow amorphous substance.
Name
(4-ethylphenyl)-[3-[2-(trimethylsilyl)ethoxymethoxy]pyridin-4-yl]-methanol
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
26.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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